Proteasome |A2c/i-IN-1
CAS No.:
Cat. No.: VC16621186
Molecular Formula: C32H48N4O7
Molecular Weight: 600.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H48N4O7 |
|---|---|
| Molecular Weight | 600.7 g/mol |
| IUPAC Name | (2S)-N-[(2S)-4-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxobutan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
| Standard InChI | InChI=1S/C32H48N4O7/c1-22(33-28(37)20-36-15-17-42-18-16-36)30(39)35-27(19-24-9-12-25(41-3)13-10-24)31(40)34-26(29(38)32(2)21-43-32)14-11-23-7-5-4-6-8-23/h9-10,12-13,22-23,26-27H,4-8,11,14-21H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)/t22-,26-,27-,32+/m0/s1 |
| Standard InChI Key | XOVCQLITIBRPQB-ZBCYONBYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CCC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CCC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Nomenclature
Proteasome |A2c/i-IN-1 is identified by multiple synonyms, including CHEMBL4577205, BDBM50517612, EX-A11315, and PD193763 . Its IUPAC name remains undisclosed in public databases, but its molecular formula () and weight (600.7 g/mol) are consistent with a medium-sized organic compound featuring nitrogen and oxygen heteroatoms. The compound’s structure includes a central pharmacophore hypothesized to interact with the β5 subunit of the 20S proteasome core particle (CP), analogous to other inhibitors like bortezomib .
Table 1: Key Chemical Properties of Proteasome |A2c/i-IN-1
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 600.7 g/mol |
| PubChem CID | 155553910 |
| Synonyms | CHEMBL4577205, BDBM50517612 |
| Storage Conditions | -20°C (Sigma-Aldrich) |
Conformational Flexibility and 3D Modeling
Despite efforts to generate 3D conformers, computational analyses indicate excessive flexibility in the molecule’s backbone, complicating stable conformational predictions . This flexibility may influence binding kinetics to the proteasome’s catalytic sites, as rigid inhibitors like carfilzomib exhibit prolonged target engagement compared to reversible inhibitors . The absence of resolved crystallographic data for Proteasome |A2c/i-IN-1 limits atomic-level insights into its binding mode, necessitating further structural biology studies.
Mechanism of Action and Proteasome Inhibition
Targeting the Ubiquitin-Proteasome Pathway
The proteasome regulates intracellular protein turnover by degrading polyubiquitinated substrates via its three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) . Proteasome |A2c/i-IN-1 primarily inhibits the β5 subunit, as evidenced by its structural resemblance to bortezomib, a first-generation β5 inhibitor . This inhibition disrupts the degradation of pro-apoptotic proteins (e.g., NOXA, BIM) and cell cycle regulators (e.g., p53), leading to endoplasmic reticulum (ER) stress and apoptosis in malignant cells .
Selectivity and Off-Target Effects
While β5 inhibition is its primary mechanism, high concentrations of Proteasome |A2c/i-IN-1 may also affect β1 and β2 subunits, akin to carfilzomib . Such off-target activity could explain variable cytotoxicity profiles across cell types. For instance, multiple myeloma cells, which exhibit heightened proteasome dependence due to immunoglobulin synthesis, are particularly susceptible to β5 inhibition .
Pharmacological and Clinical Considerations
Pharmacokinetics and Bioavailability
No pharmacokinetic data for Proteasome |A2c/i-IN-1 are publicly available, though its structural features suggest moderate oral bioavailability. The compound’s ester and amide bonds may render it susceptible to hydrolysis, necessitating parenteral administration in preclinical settings . Comparative studies with ixazomib, an oral proteasome inhibitor, could clarify its suitability for clinical translation .
Resistance Mechanisms
Resistance to proteasome inhibitors often arises from mutations in β5 subunits or upregulation of alternative proteolytic pathways (e.g., autophagy) . Proteasome |A2c/i-IN-1’s susceptibility to these mechanisms remains uncharacterized, though its reversible binding mechanism—similar to bortezomib—may predispose it to acquired resistance .
Challenges and Future Directions
Structural Optimization
Improving Proteasome |A2c/i-IN-1’s metabolic stability and binding affinity requires medicinal chemistry efforts to rigidify its flexible backbone. Strategies could include introducing cyclopropyl groups or aromatic rings to enhance proteasome binding, as seen in second-generation inhibitors like carfilzomib .
Clinical Translation Barriers
The lack of in vivo toxicity data and scalable synthesis protocols impedes progression to clinical trials. Furthermore, intellectual property restrictions on analogous compounds (e.g., PD193763) may complicate commercialization . Collaborative efforts between academia and industry are essential to address these hurdles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume